molecular formula C21H23N3O3 B2906804 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide CAS No. 894029-24-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Cat. No. B2906804
CAS RN: 894029-24-4
M. Wt: 365.433
InChI Key: LFQJIAYVBZQPFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a methoxyphenyl group, a pyrrolidinone group, and an indoline group . These groups are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to this one can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

Heterocycles containing nitrogen, such as the 1,2,3-triazole moiety, are significant in medicinal chemistry due to their wide range of prospective medicinal applications . The compound can serve as a precursor in the synthesis of various heterocyclic compounds that display significant biological activities, including potential therapeutic agents.

Pharmacology: Allosteric Inhibition of Enzymes

Indole derivatives, including the compound being analyzed, have been studied for their ability to inhibit enzymes in a substrate-specific manner . This allosteric inhibition is crucial for pharmacological research, particularly in the context of diseases where enzyme regulation plays a significant role.

Bioactive Lipids: Inhibition of Linoleate Oxygenase Activity

The structural analogs of the compound have been investigated for their role in inhibiting linoleate oxygenase activity of ALOX15, an enzyme implicated in various cancer and inflammation models . This suggests potential applications in developing anti-inflammatory and anticancer drugs.

Organic Synthesis: Production of Substituted Derivatives

The compound’s structure allows for the production of many substituted derivatives through synthetic procedures like click chemistry . These derivatives can be tailored for specific properties and functions, expanding the compound’s utility in organic synthesis.

Structural Biology: X-ray Crystallography

The compound’s ability to form crystals suitable for X-ray diffraction makes it valuable in structural biology . Determining the crystal structure of such compounds can provide insights into their interaction with biological targets.

Drug Discovery: Development of New Therapeutics

Indole scaffolds, such as the one present in this compound, are found in many synthetic drug molecules due to their high affinity for multiple receptors . This characteristic is beneficial for the development of new therapeutics, as it allows for the exploration of the compound’s binding interactions with various biological targets.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-15-5-3-4-6-19(15)24(14)21(26)22-16-12-20(25)23(13-16)17-7-9-18(27-2)10-8-17/h3-10,14,16H,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQJIAYVBZQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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